3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone
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Overview
Description
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone, also known as OFBQ, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. OFBQ belongs to the quinoxaline family of compounds and is a derivative of 2(1H)-quinoxalinone. It is a white crystalline solid that is soluble in organic solvents and insoluble in water.
Mechanism of Action
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone is believed to interact with metal ions through a coordination complex formation, which results in a change in its fluorescence properties. It is also thought to inhibit the activity of cholinesterase enzymes through a reversible binding mechanism.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone can inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of neurotransmitters in the brain. This suggests that 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone may have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone as a fluorescent probe is its high selectivity for metal ions such as copper and zinc. However, one limitation is that 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone is not water-soluble, which can make it difficult to use in aqueous environments.
Future Directions
There are several future directions for the study of 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone. One area of research could be the development of water-soluble derivatives of 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone for use in aqueous environments. Another direction could be the investigation of 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone as a potential therapeutic agent for the treatment of neurological disorders. Additionally, further studies could be conducted to explore the potential of 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone as a fluorescent probe for the detection of other metal ions.
Synthesis Methods
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone can be synthesized through a multistep process that involves the reaction of 2,3-dichloroquinoxaline with 1,1,2,2,3,3,4,4-octafluorobutane in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to yield 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone.
Scientific Research Applications
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
properties
IUPAC Name |
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F8N2O/c13-9(14)11(17,18)12(19,20)10(15,16)7-8(23)22-6-4-2-1-3-5(6)21-7/h1-4,9H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQZPRALIVDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367525 |
Source
|
Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89995-29-9 |
Source
|
Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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